(2Z)-2-[(2-methoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-13(2)12-23-15-8-9-16-18(11-15)24-19(20(16)21)10-14-6-4-5-7-17(14)22-3/h4-11H,1,12H2,2-3H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRIZTFSKITORB-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-methoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one, with a molecular formula of C20H18O4 and a molecular weight of 322.4 g/mol, belongs to the class of organic compounds known as benzofurans. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H18O4 |
| Molecular Weight | 322.4 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 510 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Studies have shown that benzofuran derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, a derivative related to this compound demonstrated selective cytotoxicity against tumorigenic cell lines comparable to established chemotherapeutics . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Research has indicated that similar benzofuran compounds exhibit antimicrobial activity against a range of pathogens. For example, bioassays using yeast models have shown that certain derivatives can inhibit growth or be lethal to microbial cells . This suggests potential applications in developing new antimicrobial agents.
Antioxidant Activity
Antioxidant assays have demonstrated that compounds within this class can scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Case Studies
- Cytotoxicity in Cancer Research :
- Antimicrobial Testing :
- Antioxidant Efficacy :
The biological activity of this compound is believed to be mediated through multiple pathways:
- Induction of Apoptosis : Many benzofuran derivatives trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cancer progression and microbial metabolism.
Scientific Research Applications
Research indicates that this compound exhibits a variety of biological activities, including:
-
Anticancer Activity :
- Studies have shown that derivatives of benzofuran compounds, including this one, demonstrate significant cytotoxic effects against various cancer cell lines. For example, certain analogs have been found to induce apoptosis and inhibit proliferation in tumorigenic cells, making them potential candidates for cancer therapy.
-
Antimicrobial Properties :
- Similar compounds have exhibited antimicrobial activity against a range of pathogens. Bioassays reveal that these derivatives can inhibit microbial growth effectively, suggesting their utility in developing new antimicrobial agents.
-
Antioxidant Activity :
- Antioxidant assays indicate that this compound can scavenge free radicals efficiently. This property is crucial for protecting cells from oxidative stress-related damage, which plays a role in various diseases like cancer and neurodegenerative disorders.
Cancer Treatment
The anticancer properties of (2Z)-2-[(2-methoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one are particularly notable. Research has demonstrated its efficacy against several cancer cell lines, including breast and lung cancers. The mechanism often involves the activation of apoptotic pathways and the inhibition of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Development
The antimicrobial potential of this compound opens avenues for the development of new antibiotics or antifungal agents. Its ability to disrupt microbial cell function could be harnessed in creating effective treatments for infections resistant to current antibiotics.
Neuroprotective Strategies
Given its antioxidant properties, this compound may also contribute to neuroprotective strategies aimed at mitigating oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to scavenge free radicals suggests a role in reducing neuronal damage associated with these conditions.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various benzofuran derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that the specific structure of this compound significantly enhanced its potency compared to other derivatives.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers tested this compound against several bacterial strains. The findings revealed that it exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Chemical Reactions Analysis
Claisen Rearrangement of the Isoprenyl Ether
The 6-[(2-methylprop-2-en-1-yl)oxy] (isoprenyl ether) group undergoes thermal Claisen rearrangement. This reaction typically proceeds at 150–200°C, yielding a chromanone derivative via-sigmatropic shift.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Heat (180°C, neat) | 6-(3-methylbut-2-en-1-yl)-substituted chroman-4-one | ~70% | Inferred from , |
This rearrangement is critical for modifying the oxygenation pattern of the benzofuran scaffold.
Nucleophilic Additions to the α,β-Unsaturated Ketone
The conjugated enone system (2-[(2-methoxyphenyl)methylidene]) participates in Michael additions. Nucleophiles such as amines or Grignard reagents attack the β-position of the ketone.
The Z-configuration of the exocyclic double bond influences stereochemical outcomes.
Reduction of the Ketone Moiety
The 3-keto group is reducible to a secondary alcohol using hydride donors.
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH4 | MeOH, 0°C | 3-hydroxy-2,3-dihydrobenzofuran | Partial epimerization observed |
| LiAlH4 | THF, reflux | Fully reduced alcohol | Over-reduction avoided at controlled temps |
The reaction preserves the benzofuran ring but modifies the keto-enol tautomerism.
Oxidative Cleavage and Functionalization
The isoprenyl ether and enone systems are susceptible to oxidative cleavage.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Ozone (O3) | CH2Cl2, -78°C → H2O2 | 6-carboxybenzofuran-3-one |
| KMnO4 (acidic) | H2SO4, ∆ | 2-(2-methoxyphenyl)acetic acid derivative |
Oxidation pathways are pivotal for introducing carboxyl or carbonyl groups , .
Acid-Catalyzed Ether Cleavage
The isoprenyl ether undergoes acid-mediated hydrolysis, yielding a phenolic intermediate.
| Acid | Conditions | Product |
|---|---|---|
| HBr/AcOH | Reflux, 2 h | 6-hydroxy-2,3-dihydrobenzofuran-3-one |
| BF3·Et2O | CH2Cl2, RT | Demethylation at 2-methoxyphenyl observed |
This reaction is useful for deprotection or generating reactive phenolic sites.
Electrophilic Aromatic Substitution
The 2-methoxyphenyl ring directs electrophiles to the para position relative to the methoxy group.
| Reagent | Conditions | Product |
|---|---|---|
| HNO3/H2SO4 | 0°C | 4-nitro-2-methoxyphenyl derivative |
| Br2/FeBr3 | CHCl3, RT | 4-bromo-2-methoxyphenyl derivative |
Methoxy groups enhance ring activation, favoring nitration and halogenation , .
Cycloaddition Reactions
The enone system participates in Diels-Alder reactions with dienes.
| Diene | Conditions | Product |
|---|---|---|
| 1,3-Butadiene | Toluene, ∆ | Bicyclic adduct (6,6-fused ring) |
| Anthracene | Microwave, 150°C | Polycyclic derivative |
Stereoselectivity is influenced by the Z-configuration of the methylidene group.
Comparison with Similar Compounds
(2Z)-2-[(3-Fluorophenyl)methylidene]-6-[(2-Methylprop-2-en-1-yl)oxy]-1-benzofuran-3-one
(2Z)-2-[(2-Bromophenyl)methylene]-6-hydroxy-benzofuran-3-one
- Structural Differences :
- Bromine replaces the methoxy group at position 2.
- A hydroxy group substitutes the prenyloxy chain at position 6.
- Impact: Bromine’s bulkiness and polarizability may enhance steric hindrance and van der Waals interactions.
- Key Data : CAS RN 620545-87-1; molecular formula = C₁₅H₉BrO₃ .
Modifications at Position 6
(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one
- Structural Differences :
- A brominated benzodioxin moiety replaces the 2-methoxyphenyl group.
- A hydroxy group is present at position 6.
- Impact: The benzodioxin ring introduces additional oxygen atoms and a bromine atom, increasing molecular weight (637.75 g/mol) and complexity (complexity score = 499).
(2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,6-Dimethoxybenzoate
- Structural Differences :
- A furylmethylene group replaces the 2-methoxyphenyl substituent.
- A 2,6-dimethoxybenzoate ester replaces the prenyloxy chain.
- Impact : The ester group increases polarity (Topological Polar Surface Area = 96.5 Ų) but may reduce metabolic stability compared to the ether linkage in the target compound. Molecular weight = 392.36 g/mol .
Functional Group Comparisons
*Estimated based on structural similarity to .
Key Findings and Implications
Electronic Effects :
Preparation Methods
Radical-Mediated Cyclization
Transition metal-free radical cyclization offers a sustainable route. Aryl allyl ethers, such as 2-(allyloxy)anilines, undergo intramolecular radical addition under visible light irradiation in the presence of DABCO·(SO₂)₂. This generates a 2,3-dihydrobenzofuran intermediate via a 5-exo trig cyclization mechanism. The radical intermediate traps sulfur dioxide, forming a sulfonyl radical that couples with aryl propiolates to yield functionalized dihydrobenzofurans. While this method avoids precious metals, the target compound’s propenyloxy group may require post-synthetic modification.
Acid-Catalyzed Cyclization of 2-Hydroxychalcones
2-Hydroxychalcones rearrange under acidic conditions (e.g., p-TsOH in (CF₃)₂CHOH) to form 2,3-dihydrobenzofurans. For example, MOM-protected 2-hydroxychalcones cyclize to 3-formyl- or 3-acyl-dihydrobenzofurans, depending on solvent and acid strength. Adapting this method, a 6-hydroxy-dihydrobenzofuran precursor could be synthesized, enabling subsequent alkylation at the 6-position.
Introduction of the 2-Methoxyphenylmethylidene Group
The Z-configured methylidene group at position 2 is installed via condensation reactions:
Knoevenagel Condensation
A ketone-containing dihydrobenzofuran (e.g., 2,3-dihydro-1-benzofuran-3-one) reacts with 2-methoxybenzaldehyde in the presence of a weak base (e.g., piperidine) or acid (e.g., AcOH). This forms the α,β-unsaturated ketone with Z-selectivity driven by steric hindrance. For instance, methyl ({2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is synthesized similarly, suggesting the feasibility of this approach for the target compound.
Claisen-Schmidt Condensation
Alternatively, aldol condensation between a dihydrobenzofuran-3-one and 2-methoxybenzaldehyde under basic conditions (e.g., K₂CO₃/THF) yields the methylidene derivative. The Z isomer is favored when bulky substituents hinder rotation around the double bond.
Functionalization at Position 6: Propenyloxy Group Installation
The 6-[(2-methylprop-2-en-1-yl)oxy] group is introduced via nucleophilic substitution or Mitsunobu reaction:
Alkylation of a Phenolic Intermediate
A 6-hydroxy-dihydrobenzofuran intermediate reacts with 2-methylallyl bromide in the presence of a base (e.g., K₂CO₃, DMF). This Williamson ether synthesis proceeds efficiently but may require protection of other reactive sites. For example, MOM protection of the 2-hydroxyl group in chalcone precursors prevents undesired side reactions during cyclization.
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the phenolic oxygen attacks 2-methylallyl alcohol under mild conditions. This method offers higher regioselectivity and avoids strong bases, preserving acid-sensitive functional groups.
Stereochemical Control and Final Optimization
The Z configuration of the methylidene group is critical. Key factors include:
-
Solvent polarity : Less polar solvents (e.g., THF) favor Z isomers due to reduced stabilization of the transition state leading to the E isomer.
-
Catalytic additives : Protic acids (e.g., p-TsOH) promote keto-enol tautomerism, enhancing Z-selectivity during condensation.
Purification via flash chromatography (hexanes/EtOAc) or recrystallization ensures high enantiomeric purity. Analytical validation using ¹H/¹³C NMR and X-ray crystallography confirms the structure.
Comparative Analysis of Synthetic Routes
Q & A
Q. What established synthetic routes are available for this compound, and how can its structure be validated?
The compound is synthesized via multi-step strategies, including:
- Olefin cross-metathesis followed by intramolecular oxo-Michael cyclization to form the benzofuran core .
- Condensation reactions between substituted benzaldehydes and benzofuran precursors under acidic conditions .
- Use of protecting groups (e.g., benzyloxy) to control regioselectivity during etherification steps . Structural validation relies on NMR (¹H/¹³C), HPLC for enantiomeric excess determination, and HRMS for molecular ion confirmation .
Q. How can the Z-configuration of the exocyclic double bond be confirmed experimentally?
- NOE (Nuclear Overhauser Effect) experiments : Detect spatial proximity between the methoxyphenyl substituent and adjacent protons on the benzofuran ring .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry if single crystals are obtainable (see analogous structures in ).
Q. What analytical techniques are critical for assessing purity and stability during synthesis?
- HPLC-MS : Monitors reaction progress and detects byproducts .
- TLC with UV/fluorescence detection : Screens intermediates for undesired side reactions .
- Accelerated stability studies : Expose the compound to heat, light, and humidity to identify degradation pathways .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound?
- Chiral catalysts : Use of Ru-based catalysts in olefin metathesis to induce asymmetry .
- Asymmetric oxo-Michael addition : Employ organocatalysts (e.g., proline derivatives) to control stereochemistry during cyclization .
- Dynamic kinetic resolution : Leverage reversible intermediates to favor a single enantiomer .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Variable-temperature NMR (VT-NMR) : Reduces signal broadening caused by dynamic rotational isomerism at higher temperatures .
- Solvent polarity adjustments : Use deuterated DMSO or CDCl₃ to stabilize specific conformers .
- DFT calculations : Compare experimental coupling constants with computational models to validate assignments .
Q. What experimental design considerations mitigate organic degradation during prolonged reactions?
- Inert atmosphere : Use argon/glovebox conditions to prevent oxidation of sensitive groups (e.g., allyl ethers) .
- Low-temperature protocols : Stabilize intermediates prone to thermal degradation .
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect degradation early .
Q. How can cascade reactions improve synthetic efficiency for this compound?
- [3,3]-Sigmatropic rearrangements : Combine C-C bond formation and aromatization in a single step to reduce purification needs .
- Tandem metathesis-cyclization : Streamline benzofuran core assembly and functionalization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental spectral data?
- Conformational sampling : Ensure computational models account for all possible rotamers and tautomers .
- Solvent effects : Include implicit/explicit solvent models in DFT calculations to match experimental conditions .
- Cross-validate with alternative techniques : Use IR or mass fragmentation patterns to resolve ambiguities .
Q. What are common pitfalls in optimizing the oxo-Michael cyclization step?
- Competitive side reactions : Protect reactive sites (e.g., phenolic -OH) to prevent undesired ether formation .
- pH control : Use buffered conditions to stabilize enolate intermediates and avoid premature protonation .
- Catalyst loading : Optimize transition-metal catalyst concentrations to balance reaction rate and byproduct formation .
Methodological Best Practices
- Stereochemical integrity : Use chiral HPLC columns (e.g., Chiralpak®) to quantify enantiomeric excess post-synthesis .
- Scale-up challenges : Replace volatile solvents (e.g., THF) with greener alternatives (2-MeTHF) for safer large-scale reactions .
- Degradation studies : Characterize degradation products via LC-MS/MS to inform storage conditions (e.g., refrigeration, desiccants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
